3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide
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Overview
Description
3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methyl group, a methylsulfonylphenyl group, and a carboxamide group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between nitrile oxides and alkynes. This reaction is often catalyzed by transition metals or conducted under thermal conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base such as sodium hydride.
Attachment of the Methylsulfonylphenyl Group: This step involves the sulfonylation of the phenyl ring, which can be achieved using reagents like methylsulfonyl chloride in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cycloaddition step, employing more efficient catalysts, and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: It is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-4-carboxamide: Similar structure but with the carboxamide group at a different position.
3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfonylphenyl group enhances its solubility and reactivity, while the carboxamide group provides potential sites for hydrogen bonding and interaction with biological targets.
Properties
IUPAC Name |
3-methyl-N-(4-methylsulfonylphenyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-8-7-11(18-14-8)12(15)13-9-3-5-10(6-4-9)19(2,16)17/h3-7H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRHSWFJHVXELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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